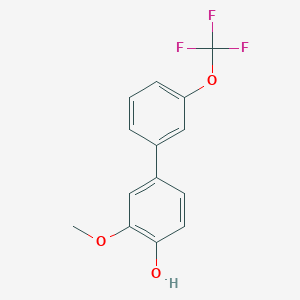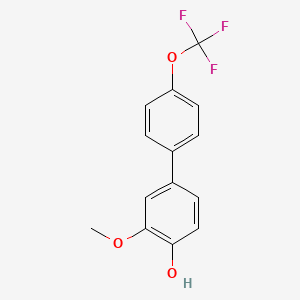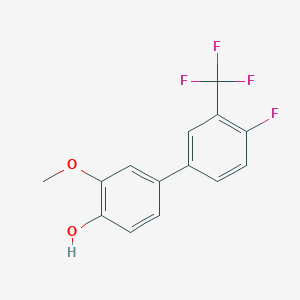
4-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95% (4-CPMP 95%) is an organic compound containing a phenol group with a carboxyl and chloro substituent. It is a white crystalline solid with a melting point of 91-93°C and a boiling point of 235-236°C. 4-CPMP 95% is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for biological studies.
科学研究应用
4-CPMP 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of substituted phenols and as a fluorescent probe for biological studies. It can also be used to detect and quantify reactive oxygen species in cells and tissues, and to study the structure and function of proteins. Additionally, 4-CPMP 95% can be used to study the metabolism of drugs and other compounds in the body.
作用机制
4-CPMP 95% is a fluorescent probe that binds to proteins and other biomolecules. When bound to proteins, it can be used to detect and quantify reactive oxygen species in cells and tissues. It can also be used to study the structure and function of proteins. In addition, 4-CPMP 95% can be used to study the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
4-CPMP 95% has been shown to have a variety of biochemical and physiological effects. It can be used to detect and quantify reactive oxygen species in cells and tissues, and to study the structure and function of proteins. Additionally, 4-CPMP 95% has been shown to be a useful tool for studying the metabolism of drugs and other compounds in the body.
实验室实验的优点和局限性
The use of 4-CPMP 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use. It is also a highly sensitive fluorescent probe, making it useful for detecting and quantifying reactive oxygen species in cells and tissues. Additionally, 4-CPMP 95% can be used to study the structure and function of proteins.
However, there are some limitations to the use of 4-CPMP 95% in laboratory experiments. It is not very stable in aqueous solutions and can be degraded by light and air. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain applications.
未来方向
There are several potential future directions for the use of 4-CPMP 95%. It could be used to study the metabolism of drugs and other compounds in the body, as well as for the detection and quantification of reactive oxygen species in cells and tissues. Additionally, 4-CPMP 95% could be used to study the structure and function of proteins, and to develop new fluorescent probes for biological studies. Finally, 4-CPMP 95% could be used to develop new organic synthesis methods and to study the effects of environmental pollutants on cells and tissues.
合成方法
4-CPMP 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(3-carboxy-4-chlorophenyl)-2-methoxyphenol. This reaction is carried out at a temperature of 100°C and a pressure of 1.5 atm. The second step involves the purification of the 4-CPMP 95% product by recrystallization from a mixture of ethanol and water.
属性
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-7-9(3-5-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFUNSYZJPEUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685745 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261951-12-5 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

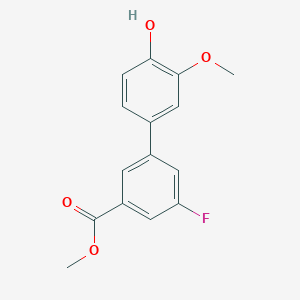

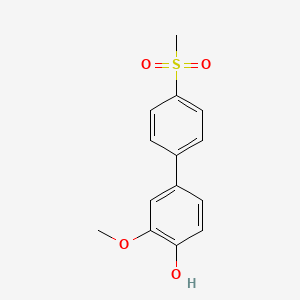
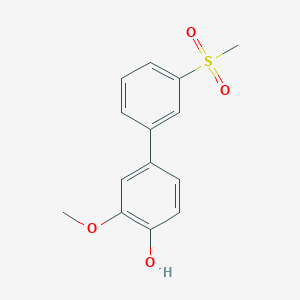

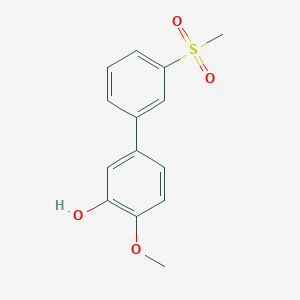

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
